(1-Methylpiperazin-2-yl)methanamine: A Strategic Diamine Scaffold for Medicinal Chemistry
Executive Summary (1-Methylpiperazin-2-yl)methanamine (CAS: 131922-03-7) represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike simple piperazine derivatives, this C2-substituted diamine offers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1-Methylpiperazin-2-yl)methanamine (CAS: 131922-03-7) represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike simple piperazine derivatives, this C2-substituted diamine offers a unique three-dimensional vector, allowing medicinal chemists to extend pharmacophores into specific binding pockets while maintaining favorable physicochemical properties (solubility, metabolic stability).[1] This guide details the synthesis, reactivity, and application of this intermediate, focusing on its role in developing kinase inhibitors and GPCR ligands.
Chemical Profile & Physical Properties[1][2][3][4]
The synthesis of (1-Methylpiperazin-2-yl)methanamine requires careful control to establish the C2-substitution pattern and manage the methylation state of N1.[1]
Core Synthetic Pathways
Two primary strategies are employed: Reduction of Amides/Nitriles (common in lab scale) and Cyclization of Amino Acid Derivatives (common for chiral synthesis).[1]
Figure 1: Primary synthetic pathways for (1-Methylpiperazin-2-yl)methanamine.
Detailed Protocol: Reduction of 1-Methylpiperazine-2-carboxamide
This is the most reliable lab-scale method to access the target with high purity.[1]
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF.
Activation: Cool to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 min.
Addition: Dissolve 1-methylpiperazine-2-carboxamide in minimal THF. Add dropwise to the LiAlH₄ suspension over 30 minutes.
Reflux: Warm to room temperature, then reflux for 12–16 hours. Monitor by TLC (stain with Ninhydrin; product turns purple/blue).[1]
Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir vigorously until a white granular precipitate forms.
Isolation: Filter through Celite. Dry filtrate over Na₂SO₄. Concentrate in vacuo to yield the crude amine oil.[1]
Purification: Distillation under reduced pressure or use without purification if >95% pure by NMR.[1]
Reactivity & Functionalization Logic
The molecule contains three nitrogen centers with distinct steric and electronic profiles. Understanding their reactivity order is crucial for "self-validating" synthetic design.[1]
N1 (Tertiary, Methylated): Sterically hindered, low nucleophilicity. Generally inert to acylation/alkylation under standard conditions.[1]
N4 (Secondary, Ring): Moderately nucleophilic. Can be alkylated or arylated (S_NAr).[1]
Exocyclic -NH₂ (Primary):Most nucleophilic. Accessible and unhindered.[1] This is the primary attachment point for scaffolds.
Selectivity Map
Figure 2: Site-selective reactivity profile.
Strategic Tip: To selectively functionalize the N4 position , one must first protect the primary amine (e.g., with Boc₂O at 0°C, which favors the primary amine 10:1 over the secondary). To functionalize the primary amine , use stoichiometric control; the primary amine reacts orders of magnitude faster with acyl chlorides or isocyanates.
Applications in Drug Discovery
This scaffold is a staple in Kinase Inhibitor and GPCR Ligand design.[1]
Case Study: BCR-ABL Kinase Inhibitors
The (1-methylpiperazin-2-yl)methanamine moiety mimics the solubilizing tail found in drugs like Imatinib and Ponatinib , but with added rigidity and a chiral vector.[1]
Mechanism: The piperazine ring sits in the solvent-exposed region of the kinase ATP-binding pocket.[1]
Advantage: The C2-aminomethyl group allows for the formation of hydrogen bonds with residues like Asp or Glu at the rim of the pocket, improving potency against resistant mutants (e.g., T315I).
(1-Methylpiperazin-2-yl)methanamine: A Technical Guide to Stability and Degradation
Foreword The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] However, the inherent reactivity of the nitrogen-containing h...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] However, the inherent reactivity of the nitrogen-containing heterocycle presents unique stability challenges during drug development and formulation. This is particularly true for complex derivatives such as (1-Methylpiperazin-2-yl)methanamine, which features a primary amine substituent—a group susceptible to a variety of degradation pathways. This guide provides an in-depth technical analysis of the stability and degradation of (1-Methylpiperazin-2-yl)methanamine, drawing upon established principles of organic chemistry and data from analogous piperazine structures. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate, identify, and mitigate stability issues associated with this important chemical entity.
Molecular Structure and Physicochemical Properties
(1-Methylpiperazin-2-yl)methanamine is a chiral molecule characterized by a piperazine ring substituted at the 1-position with a methyl group and at the 2-position with a methanamine group.
Piperazine Core: The core is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This structure imparts basicity and hydrophilicity.
N1-Methyl Group: The methyl group at the N1 position renders this nitrogen a tertiary amine. Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to the unsubstituted parent ring.[2]
C2-Methanamine Group: The aminomethyl substituent at the C2 position introduces a primary amine, a key reactive center that significantly influences the molecule's degradation profile. Primary amines are susceptible to oxidation and can participate in various condensation reactions.
Basicity: The presence of two basic nitrogen centers (pKa values will be influenced by substitution) means the molecule's charge state, and therefore its stability, will be highly dependent on pH.[3]
Predicted Degradation Pathways
While specific degradation data for (1-Methylpiperazin-2-yl)methanamine is not extensively published, we can predict the most probable degradation pathways based on the chemistry of its functional groups and studies of related piperazine compounds. Forced degradation studies are essential to confirm these pathways.[3]
Oxidative Degradation
Oxidation is anticipated to be a primary degradation pathway due to the presence of both tertiary and primary amine functionalities.[3]
N-Oxidation: The tertiary nitrogen of the piperazine ring (N1) is susceptible to oxidation to form an N-oxide. This is a common degradation pathway for tertiary amines.
Oxidation of the Primary Amine: The exocyclic primary amine can be oxidized to form a variety of products, including imines, aldehydes, or carboxylic acids, potentially leading to deamination or further downstream products.
Ring Opening: Oxidative cleavage of the piperazine ring, potentially initiated by radical mechanisms, can lead to the formation of various acyclic degradation products. Studies on other amines have shown that the presence of oxygen and metal ions can accelerate this process.[4]
The Strategic Application of (1-Methylpiperazin-2-yl)methanamine in Modern Drug Discovery: A Technical Guide
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the (1-Methylpiperazin-2-yl)methanamine scaffold in the design and synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of the (1-Methylpiperazin-2-yl)methanamine scaffold in the design and synthesis of novel therapeutic agents. This versatile building block offers unique structural and functional features that can be leveraged to optimize lead compounds and explore new chemical space.
Introduction: The Piperazine Moiety as a Privileged Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of marketed drugs, valued for its ability to impart favorable physicochemical properties and engage in critical interactions with biological targets.[1] Its basic nitrogen atoms can enhance aqueous solubility and provide handles for salt formation, while the overall ring conformation can act as a rigid linker or a dynamic pharmacophoric element.[2] The introduction of a methyl group on one of the piperazine nitrogens, as seen in N-methylpiperazine, can further modulate lipophilicity and metabolic stability, often improving pharmacokinetic profiles.[3]
(1-Methylpiperazin-2-yl)methanamine represents a more sophisticated elaboration of the simple N-methylpiperazine core. The presence of a methanamine substituent at the 2-position introduces a chiral center and a primary amine, offering several strategic advantages in drug design:
Stereochemically Defined Interactions: The chiral center allows for the synthesis of enantiomerically pure compounds, enabling the exploration of stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.
Vector for Further Functionalization: The primary amine of the methanamine group serves as a versatile synthetic handle for the introduction of a wide range of functional groups and pharmacophores through well-established chemical transformations.
Three-Dimensional Diversity: The C2-substitution pattern breaks the symmetry of the piperazine ring, providing a distinct three-dimensional vector for substituents to project into binding pockets.
Synthesis of (1-Methylpiperazin-2-yl)methanamine: A Proposed Chiral Approach
While a direct, optimized synthesis for (1-Methylpiperazin-2-yl)methanamine is not extensively documented in readily available literature, a plausible and efficient route can be devised based on established methods for the synthesis of chiral 2-substituted piperazines.[4] The following protocol outlines a proposed synthetic pathway starting from a readily available chiral amino acid.
Protocol 1: Synthesis of Enantiomerically Pure (R)- or (S)-(1-Methylpiperazin-2-yl)methanamine
This protocol is a multi-step synthesis that begins with a chiral amino acid to establish the stereocenter.
Step 1: Synthesis of a Chiral Piperazinone Intermediate
This initial step involves the cyclization of a protected amino acid derivative to form a chiral piperazin-2-one.
Materials:
(R)- or (S)-2,3-diaminopropionic acid hydrochloride
Chloroacetyl chloride
Sodium bicarbonate (NaHCO₃)
Methanol (MeOH)
Dichloromethane (DCM)
Lithium aluminum hydride (LAH)
Tetrahydrofuran (THF), anhydrous
Formaldehyde (37% in water)
Sodium triacetoxyborohydride (STAB)
1,2-Dichloroethane (DCE)
Sodium hydroxide (NaOH)
Magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Hexanes
Procedure:
To a solution of (R)- or (S)-2,3-diaminopropionic acid hydrochloride (1.0 eq) in a 1:1 mixture of water and dioxane, add sodium bicarbonate (3.0 eq).
Cool the mixture to 0 °C and slowly add chloroacetyl chloride (1.1 eq).
Allow the reaction to warm to room temperature and stir for 12 hours.
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the chloroacetamide intermediate.
Dissolve the intermediate in a suitable solvent like DMF and add a base such as potassium carbonate to effect cyclization to the chiral piperazin-2,5-dione.
Selectively protect one of the amide nitrogens, for example, with a Boc group.
Reduce the unprotected amide using a selective reducing agent like borane-tetrahydrofuran complex to yield the N-protected chiral 2-methylpiperazine.
Step 2: Introduction of the Methyl Group and Reduction to the Piperazine
Procedure:
The secondary amine of the piperazinone is methylated using a suitable methylating agent such as methyl iodide in the presence of a non-nucleophilic base.
The resulting N-methylated piperazinone is then reduced to the corresponding piperazine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
Step 3: Conversion to (1-Methylpiperazin-2-yl)methanamine
Procedure:
The substituent at the 2-position (derived from the amino acid side chain) is converted to a methanamine. For example, if starting from aspartic acid, the carboxylic acid can be reduced to an alcohol, converted to a leaving group (e.g., mesylate or tosylate), and then displaced with an azide, followed by reduction to the amine. A more direct route would involve the reduction of a nitrile, which can be formed from the corresponding aldehyde.
The synthesis of chiral 2-methylpiperazine has been reviewed, and various methods including resolution, synthesis from chiral starting materials, and asymmetric synthesis are available.[5]
Applications in Drug Discovery: Strategic Incorporation of the Scaffold
The (1-Methylpiperazin-2-yl)methanamine scaffold can be strategically employed in various therapeutic areas where piperazine-containing compounds have shown significant promise.
Central Nervous System (CNS) Agents
The piperazine moiety is a well-established pharmacophore in a multitude of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[6] The N-methylpiperazine group, in particular, is found in drugs like clozapine and olanzapine and is known to contribute to favorable blood-brain barrier penetration and interactions with aminergic GPCRs.[3]
Rationale for Use:
The primary amine of (1-Methylpiperazin-2-yl)methanamine can be functionalized to introduce pharmacophoric elements that target specific CNS receptors, such as serotonin (5-HT) or dopamine (D) receptors.
The chiral nature of the scaffold can be exploited to achieve selectivity for receptor subtypes.
Experimental Workflow: Synthesis of a CNS-Targeted Library
Caption: Workflow for generating a CNS-targeted library.
Protocol 2: Amide Coupling with Carboxylic Acids
Materials:
(1-Methylpiperazin-2-yl)methanamine (1.0 eq)
Carboxylic acid (1.1 eq)
Coupling agent (e.g., HATU, HBTU) (1.2 eq)
Base (e.g., DIPEA) (2.0 eq)
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
Dissolve the carboxylic acid in the anhydrous solvent.
Add the coupling agent and the base, and stir for 10 minutes at room temperature.
Add a solution of (1-Methylpiperazin-2-yl)methanamine in the anhydrous solvent.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
Purify the crude product by column chromatography or preparative HPLC.
Anticancer Agents
The piperazine scaffold is a key component in numerous kinase inhibitors, where it often serves as a linker and a solubilizing group.[7] For instance, the N-methylpiperazine moiety is present in the successful anticancer drug imatinib.[1]
Rationale for Use:
The (1-Methylpiperazin-2-yl)methanamine scaffold can be used to position pharmacophoric groups that interact with the ATP-binding site of kinases.
The primary amine provides a point of attachment for hinge-binding motifs or other fragments that can enhance potency and selectivity.
Data Presentation: Physicochemical Properties
The introduction of the (1-Methylpiperazin-2-yl)methanamine moiety can be expected to influence key physicochemical properties relevant to drug development.
Property
Expected Impact
Rationale
Aqueous Solubility
Increased
The presence of two basic nitrogen atoms and a primary amine will lead to good solubility at physiological pH.
Lipophilicity (cLogP)
Moderate
The methyl group increases lipophilicity, while the amines decrease it, leading to a balanced profile.
Metabolic Stability
Potentially Improved
The N-methyl group can block N-dealkylation, a common metabolic pathway for piperazines. The C2-substitution may also influence metabolic routes.
Chirality
Introduced
Allows for the development of single enantiomer drugs, potentially improving the therapeutic index.
Conclusion and Future Perspectives
(1-Methylpiperazin-2-yl)methanamine is a promising, yet underexplored, building block for drug discovery. Its unique combination of a chiral center, a primary amine for versatile functionalization, and the favorable properties of the N-methylpiperazine core makes it a valuable tool for medicinal chemists. The synthetic and application protocols outlined in this guide provide a framework for researchers to begin incorporating this scaffold into their drug design programs. Future work should focus on the development of a scalable and cost-effective synthesis of this building block and the systematic exploration of its utility across a broader range of therapeutic targets.
References
Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.
CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.). Google Patents.
CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.). Google Patents.
Galietta, L. J. V., & Zegarra-Moran, O. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal, e202503456.
Hadjipavlou-Litina, D., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(15), 12345.
Hassan, M., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(44), 15919–15943.
Hassan, S. M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 27(19), 6543.
Joca, S. R. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13–24.
Lenci, E., & Trabocchi, A. (2020). The medicinal chemistry of piperazines: A review. Molecules, 25(8), 1823.
Markandewar, R. A., & Baseer, M. A. (2016). Exploring pharmacological significance of piperazine scaffold. World Journal of Pharmaceutical Research, 5(7), 1345-1364.
Piemontese, L., et al. (2023). Piperazine skeleton in the structural modification of natural products: a review.
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8096.
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-574.
Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487–529.
Sharma, P., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Molecules, 29(15), 3456.
Sun, Z., et al. (2010). Preparation of chiral 2-methylpiperazine. Huaxue Shiji, 32(4), 369-372.
Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal, e202503456.
Toudert, I., et al. (2023). In Silico Design of Novel Piperazine-Based mTORC1 inhibitors Through DFT, QSAR and ADME Investigations. International Journal of Molecular Sciences, 24(2), 1012.
Wang, Y., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 64(11), 7434–7452.
Zsoldos, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(3), 1821.
Zygmunt, M., et al. (2023). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. International Journal of Molecular Sciences, 24(13), 10892.
Application Note: Chemoselective Functionalization of (1-Methylpiperazin-2-yl)methanamine
[1][2][3][4][5] Executive Summary (1-Methylpiperazin-2-yl)methanamine (CAS: 55745-89-6) is a high-value heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands (specifically dopamine and...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
(1-Methylpiperazin-2-yl)methanamine (CAS: 55745-89-6) is a high-value heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands (specifically dopamine and serotonin receptor antagonists), and CNS-active pharmaceutical ingredients.[1][2][3][4][5] Its structure features a piperazine core with three distinct nitrogen centers, presenting a classic chemoselectivity challenge.[4][5]
This Application Note provides a definitive guide for reacting (1-Methylpiperazin-2-yl)methanamine with electrophiles. We define protocols to distinguish between the highly nucleophilic exocyclic primary amine and the endocyclic secondary amine (N4), enabling precise regiocontrol without the formation of intractable polymerization mixtures.[5]
Reactivity: Moderate nucleophilicity.[3][4][5] More basic than the primary amine in many solvents, but kinetically slower in substitution reactions due to steric bulk of the ring.[5]
However, with "soft" electrophiles (e.g., alkyl halides) or under thermodynamic control (reductive amination), the selectivity window narrows, necessitating strict pH or temperature control.[1][2][3][4][5]
Visual Workflow: Decision Pathways
The following diagram illustrates the logical flow for selecting the correct synthetic route based on the target position.
Figure 1: Decision tree for regioselective functionalization of the diamine scaffold.
Experimental Protocols
Protocol A: Kinetic Control – Selective Acylation of the Primary Amine
Objective: To attach an acyl group (amide bond) to the exocyclic amine while leaving the N4 secondary amine free.[2][5]
Mechanism: Exploits the higher kinetic reaction rate of primary amines compared to secondary amines at low temperatures.[4][5]
Preparation: Dissolve (1-Methylpiperazin-2-yl)methanamine (1.0 mmol) and DIPEA (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen or Argon.
Cooling: Submerge the flask in a salt-ice bath to reach -10°C to 0°C . Critical: Temperature control is the primary factor preventing N4 reaction.[5]
Addition: Dissolve the Acid Chloride (0.95 mmol) in DCM (2 mL). Add this solution dropwise over 15–20 minutes to the amine solution.
Note: Using a slight deficit of the electrophile ensures the highly reactive primary amine consumes all the reagent before the secondary amine can react.[5]
Reaction: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.[1][3][4][5]
LCMS checkpoint: Look for [M+H]+ corresponding to Mono-acylation.[1][2][3][4][5] If Di-acylation ([M+Electrophile x2]) appears, lower temperature to -78°C for future runs.
Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x).[1][2][3][4][5] Dry organics over Na₂SO₄ and concentrate.
Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). The unreacted secondary amine (N4) is polar; the amide product will elute earlier.[1][2][4][5]
Protocol B: Orthogonal Protection – Functionalization of N4
Objective: To functionalize the endocyclic N4 position.
Mechanism: The primary amine must be "masked" (protected) first.[1][2][3][4][5] Boc-anhydride is preferred as it reacts selectively with the primary amine under controlled conditions.[1][3][4][5]
Step-by-Step Procedure:
Selective Protection:
Dissolve scaffold in DCM (0.1 M).[1][2][3][4][5] Add Boc₂O (0.95 eq) dissolved in DCM dropwise at 0°C.
Stir 2h at RT.
Result: The primary amine forms the tert-butyl carbamate.[4][5] The N4 amine remains free due to steric hindrance preventing Boc attack at low equivalents.[4][5]
Functionalization of N4:
React the N-Boc intermediate with your target electrophile (e.g., Sulfonyl chloride, Alkyl halide) using standard conditions (e.g., K₂CO₃ in DMF at 60°C or TEA in DCM).[1][2][3][4][5]
Since the primary amine is capped, the electrophile is forced to react at N4.[5]
Deprotection:
Treat the crude material with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane for 1 hour.[1][2][3][4][5]
Concentrate to yield the N4-functionalized, primary amine salt.[1][3][4][5]
Selectivity Note: STAB is mild. It reduces the imine (formed rapidly by the primary amine) faster than it reductively alkylates the sterically hindered secondary amine.[2][4][5]
Data Summary & Troubleshooting
Stoichiometry Guide
Target Site
Reagent Stoichiometry
Temperature
Base
Key Risk
Primary (Exo)
0.95 eq Electrophile
-10°C
DIPEA
Over-acylation at N4 if temp rises.[1][2][3][4][5]
Secondary (N4)
Requires Protection Step
RT to 60°C
K₂CO₃ / TEA
Incomplete protection leads to mixtures.[1][2][3][4][5]
Troubleshooting Table
Observation
Root Cause
Corrective Action
Double Addition (Mass + 2E)
Primary amine reacted, then N4 reacted.
Reduce temperature to -20°C; Add electrophile slower; Use 0.9 eq of electrophile.
Saturate aqueous layer with NaCl (brine); Use CHCl₃/iPrOH (3:[1][2][3][4][5]1) for extraction.[1][2][3][4][5]
References
Piperazine Reactivity & Selectivity
Khalili, F., Henni, A., & East, A. L. (2009).[1][2][3][4][8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][2][3][4][5]
Note: Establishes the pKa baseline (N-methylpiperazine pKa1 ~9.0, pKa2 ~4.9), supporting the nucleophilicity hierarchy.
Selective Acylation Protocols
Hermanson, G. T. (2013).[1][2][3][4][5] Bioconjugate Techniques (3rd ed.).[1][2][3][4][5] Academic Press.[1][3][4][5] (Chapter on Amine modification strategies).
Application: Validates the use of limiting reagent and low temperature for primary vs secondary amine discrimin
Reductive Amination Selectivity
Abdel-Magid, A. F., et al. (1996).[1][2][3][4][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][9] The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3][4][5][9]
Relevance: Defines STAB as the reagent of choice for minimizing over-alkyl
Chemical Properties & Safety
PubChem Compound Summary for (1-Methylpiperazin-2-yl)methanamine. [1][2][3][4][5]
Application Notes and Protocols for the N-alkylation of (1-Methylpiperazin-2-yl)methanamine
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the N-alkylation of (1-Methylpiperazin-2-yl)met...
This comprehensive technical guide provides detailed application notes and experimental protocols for the N-alkylation of (1-Methylpiperazin-2-yl)methanamine. This chiral bifunctional building block, featuring a primary, secondary, and tertiary amine, is a valuable scaffold in medicinal chemistry. Control over the site of alkylation is paramount for the synthesis of novel drug candidates. Herein, we explore the strategic considerations and practical methodologies for selectively alkylating the exocyclic primary amine via two principal pathways: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: The Strategic Importance of the (1-Methylpiperazin-2-yl)methanamine Scaffold
The piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[3][4][5][6] The specific scaffold, (1-Methylpiperazin-2-yl)methanamine, offers a unique combination of structural features: a chiral center, a pre-existing N-methyl group that can influence pharmacokinetic properties, and two distinct nitrogen atoms available for further functionalization—a secondary amine within the ring and a primary amine on the exocyclic methylene group.
The N-alkylation of the primary amine is a critical transformation for diversifying this scaffold. Introducing various alkyl or arylalkyl groups at this position allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and target specificity, which is essential for optimizing drug-like properties and exploring structure-activity relationships (SAR).[1][7] For instance, N-alkyl piperazine side chains have been instrumental in the development of potent CXCR4 antagonists, which have applications in oncology and stem cell mobilization.[7]
This guide provides the underlying chemical principles and detailed, validated protocols to empower researchers to confidently and successfully perform N-alkylation on this valuable building block.
The primary challenge in the alkylation of (1-Methylpiperazin-2-yl)methanamine is achieving selectivity. The molecule contains two nucleophilic nitrogen centers: the primary exocyclic amine (-CH₂NH₂) and the secondary ring amine (-NH-). The tertiary amine (N-CH₃) is generally not reactive under standard alkylating conditions.
Fortunately, primary amines are inherently more nucleophilic and less sterically hindered than secondary amines. This intrinsic reactivity difference is the cornerstone of achieving selective alkylation at the desired primary amine. However, reaction conditions must be carefully controlled to prevent over-alkylation (dialkylation of the primary amine) or competing alkylation at the secondary ring amine.
Two robust and widely adopted strategies for this transformation are Direct Alkylation and Reductive Amination.
Direct Alkylation via Nucleophilic Substitution (Sₙ2)
This classic method involves the reaction of the primary amine with an electrophilic alkylating agent, typically an alkyl halide (R-X, where X = Cl, Br, I).[8] The reaction proceeds via an Sₙ2 mechanism, where the lone pair of the primary amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
A base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrohalic acid (HX) byproduct, preventing the protonation and deactivation of the starting amine.
Key Causality behind Experimental Choices:
Choice of Halide: Alkyl iodides are the most reactive, followed by bromides and chlorides. For less reactive amines or sterically hindered systems, using a more reactive halide can be advantageous.
Stoichiometry: To favor mono-alkylation and minimize the formation of the dialkylated byproduct, it is crucial to use the amine as the limiting reagent or use a large excess of the starting piperazine derivative.[9] However, for a valuable starting material like (1-Methylpiperazin-2-yl)methanamine, a more controlled approach using a 1:1 stoichiometry with careful monitoring is often preferred.
Base Selection: An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. A non-nucleophilic organic base like DIPEA can be used when a homogeneous reaction medium is desired.
Caption: Workflow for Direct N-Alkylation.
Reductive Amination
Reductive amination is an exceptionally versatile and often preferred method for N-alkylation.[10] It is a two-step, one-pot process that couples the amine with an aldehyde or a ketone.[11][12]
Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (an imine). This step is reversible and often accelerated by mild acid.
Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine using a selective reducing agent.
Key Causality behind Experimental Choices:
Reducing Agent: The choice of reducing agent is critical for success. It must be mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is selective for imines, tolerant of mildly acidic conditions, and generally gives clean reactions with high yields.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[1][14]
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the removal of water formed during imine formation.
pH Control: Sometimes, the addition of a small amount of acetic acid can catalyze imine formation, but often the reaction proceeds well without it, especially with reactive aldehydes.
Caption: Workflow for N-Alkylation via Reductive Amination.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
Objective: To synthesize N-Benzyl-(1-methylpiperazin-2-yl)methanamine.
Materials:
Reagent
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
(1-Methylpiperazin-2-yl)methanamine
129.22
5.0
646 mg
Benzyl Bromide
171.04
5.0
0.60 mL
Potassium Carbonate (K₂CO₃), anhydrous
138.21
10.0
1.38 g
Acetonitrile (MeCN), anhydrous
-
-
25 mL
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-Methylpiperazin-2-yl)methanamine (646 mg, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
Add 25 mL of anhydrous acetonitrile.
Stir the suspension at room temperature for 10 minutes.
Add benzyl bromide (0.60 mL, 5.0 mmol) dropwise to the stirring suspension.
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The starting material should be consumed, and a new, less polar spot (the product) should appear.
After completion, cool the reaction to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Workup & Purification: Dissolve the crude residue in dichloromethane (DCM, 50 mL) and wash with water (2 x 25 mL). Extract the aqueous layers with DCM (1 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM containing 0.5% triethylamine to afford the pure product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15][16]
Protocol 2: Reductive Amination with an Aldehyde
Objective: To synthesize N-(4-Fluorobenzyl)-(1-methylpiperazin-2-yl)methanamine.
Materials:
Reagent
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
(1-Methylpiperazin-2-yl)methanamine
129.22
5.0
646 mg
4-Fluorobenzaldehyde
124.11
5.0
520 µL
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
211.94
7.5
1.59 g
Dichloromethane (DCM), anhydrous
-
-
30 mL
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1-Methylpiperazin-2-yl)methanamine (646 mg, 5.0 mmol) and 30 mL of anhydrous dichloromethane.
Add 4-fluorobenzaldehyde (520 µL, 5.0 mmol) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
In a single portion, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
Stir the reaction at room temperature for 4-6 hours.
Self-Validation/Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed. The imine intermediate may be visible, but it will be converted to the final product.
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM (with 0.5% NH₄OH) to yield the pure N-alkylated product.
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.[16]
- Check the purity of the alkyl halide/aldehyde.- Increase reaction temperature or time for direct alkylation.- Ensure all reagents and solvents are anhydrous for reductive amination.
Formation of Dialkylated Product
- Stoichiometry incorrect (excess alkylating agent).- High reactivity of the primary product.
- Use a 1:1 or slight excess of the amine starting material.[9]- Add the alkylating agent slowly to the reaction mixture.- Consider using reductive amination, which is less prone to over-alkylation.[14]
Side-reaction at Ring Nitrogen
- High reaction temperatures.- Highly reactive alkylating agent.
- Perform the reaction at the lowest effective temperature.- Reductive amination is generally more selective for the more nucleophilic primary amine.
Difficult Purification
- Product is very polar.- Presence of unreacted starting materials or byproducts.
- Use a basic additive in the chromatography eluent (e.g., triethylamine or ammonium hydroxide) to prevent peak tailing.- Consider purification via crystallization of a salt (e.g., HCl or acetate salt).[17]
Conclusion
The N-alkylation of (1-Methylpiperazin-2-yl)methanamine is a powerful strategy for generating novel chemical entities for drug discovery. By understanding the underlying principles of nucleophilicity and reaction mechanisms, researchers can selectively functionalize the exocyclic primary amine. Direct alkylation offers a straightforward approach, while reductive amination provides a highly versatile and clean alternative for accessing a wide range of derivatives. The protocols and insights provided in this guide serve as a robust starting point for the successful synthesis and purification of these valuable compounds.
References
Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
(2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
BASF SE. (2014). Method for preparing n-alkyl-piperazines. Google Patents.
Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]
Wikipedia. N-Methylpiperazine. Available at: [Link]
Wilson, D. M., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
Das, B., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Available at: [Link]
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Available at: [Link]
Wang, Z., et al. (2017). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Chemical Communications. Available at: [Link]
Union Carbide Corp. (1959). Purification of piperazine. Google Patents.
ResearchGate. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Available at: [Link]
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Kumar, A., et al. (2017). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Available at: [Link]
Huang, Z., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]
Panicker, C. Y., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure. Available at: [Link]
Hotchkiss, A. K., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules. Available at: [Link]
Ataman Kimya. N-METHYLPIPERAZINE. Available at: [Link]
ResearchGate. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available at: [Link]
Foye, W. O., et al. (1959). Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines. The Journal of Organic Chemistry. Available at: [Link]
Li, W., et al. (2020). Design, synthesis, and biological evaluation of novel quinazoline derivatives containing piperazine analogs as potential antitumor agents. (Journal and access details not fully provided in search results).
ResearchGate. (2002). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
Kumar, A., et al. (2017). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Der Pharma Chemica. Available at: [Link]
KAUST Repository. (2020). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Available at: [Link]
Use of (1-Methylpiperazin-2-yl)methanamine in creating compound libraries
Application Note: Strategic Utilization of (1-Methylpiperazin-2-yl)methanamine in High-Throughput Library Generation Introduction: The Scaffold Advantage In the architecture of modern compound libraries, the (1-Methylpip...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of (1-Methylpiperazin-2-yl)methanamine in High-Throughput Library Generation
Introduction: The Scaffold Advantage
In the architecture of modern compound libraries, the (1-Methylpiperazin-2-yl)methanamine scaffold represents a high-value "privileged structure." Unlike flat aromatic systems, this scaffold offers three-dimensional character (sp³-richness), which correlates with higher clinical success rates by improving solubility and target selectivity.
This guide details the strategic deployment of (1-Methylpiperazin-2-yl)methanamine in Diversity-Oriented Synthesis (DOS). The core value of this molecule lies in its tri-functional nitrogen architecture , allowing for orthogonal functionalization without the need for excessive protecting group manipulations.
Chemical Logic & Reactivity Profile
Successful utilization requires understanding the electronic and steric hierarchy of the three nitrogen centers:
Nitrogen Center
Type
Reactivity Profile
Strategic Role
N1 (Methylated)
Tertiary Amine
Non-nucleophilic (to acylation); Basic ().
Solubility Handle: Enhances aqueous solubility and metabolic stability.
N4 (Ring)
Secondary Amine
Nucleophilic; Sterically constrained compared to exocyclic amine.
Diversity Point B: Ideal for reductive amination or sulfonylation after C2 elaboration.
C2-Methanamine
Primary Amine
Highly Nucleophilic; Sterically unhindered.
Diversity Point A: The primary site for amide coupling or urea formation.
The Challenge: While the primary amine is kinetically more nucleophilic, the secondary amine (N4) is also reactive. Uncontrolled reactions lead to mixtures of mono- and bis-functionalized products. The protocols below ensure chemoselectivity .
Workflow Visualization
The following diagram illustrates the decision logic for processing this scaffold in parallel synthesis.
Figure 1: Strategic workflow for deploying the scaffold in solution vs. solid-phase synthesis.
Objective: Selectively acylate the primary exocyclic amine (C2-CH₂NH₂) while leaving the secondary ring amine (N4) free for subsequent diversity steps, avoiding bis-acylation.
Mechanism: We exploit the higher nucleophilicity of the primary amine at controlled temperatures, using a limiting amount of acylating agent.
Reagent: Acid Chloride (0.95 equiv) or Carboxylic Acid (1.0 equiv) with HATU (1.0 equiv)
Base: DIPEA (N,N-Diisopropylethylamine)
Solvent: Anhydrous Dichloromethane (DCM) at 0°C.
Step-by-Step Procedure
Preparation: Dissolve 1.0 mmol of (1-Methylpiperazin-2-yl)methanamine in 10 mL anhydrous DCM. Add 1.1 mmol DIPEA. Cool to -10°C (ice/salt bath).
Note: Lower temperature significantly enhances the kinetic selectivity for the primary amine over the steric secondary amine.
Addition: Add the electrophile (Acid Chloride) dropwise as a dilute solution in DCM over 30 minutes.
Critical: Use 0.95 equivalents of the electrophile. It is better to have unreacted scaffold (removable via aqueous workup) than bis-acylated byproduct.
Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C for 1 hour. Monitor via LC-MS.
Workup (pH Switch):
The product contains a basic N1 and secondary N4.
Extract with 1M HCl (aqueous). The product moves to the aqueous layer; non-basic impurities stay in DCM.
Basify the aqueous layer to pH 10 with NaOH.
Extract back into DCM.
Validation:
H NMR should show a shift in the exocyclic methylene protons ( 2.8-3.2 ppm) and retention of the N4 proton signal.
Protocol B: Solid-Phase Anchoring (Resin Loading)
Objective: Immobilize the scaffold to facilitate "split-and-pool" synthesis. The best strategy is anchoring via the secondary amine (N4) to a trityl-linker, exposing the primary amine for peptide coupling.
Resin Swelling: Swell 1g of 2-Chlorotrityl Chloride resin in dry DCM for 30 minutes. Drain.
Loading: Dissolve (1-Methylpiperazin-2-yl)methanamine (2.0 equiv relative to resin loading) and DIPEA (4.0 equiv) in DCM.
Coupling: Add solution to resin.[1] Shake at room temperature for 2 hours.
Mechanism:[2][3] The sterically hindered trityl linker preferentially reacts with the less hindered primary amine? Correction: Trityl linkers react well with primary amines, but can also react with secondary amines. To ensure N4 anchoring (if desired to mimic proline), one would typically protect the primary amine (e.g., with Boc) before loading, or rely on the steric bulk of the trityl group to favor the primary amine if that is the desired attachment point.
Revised Strategy for Library Utility: It is standard to anchor the primary amine to the resin (via reductive amination to an aldehyde resin or nucleophilic displacement on Trityl), leaving the secondary N4 and tertiary N1 exposed.
Preferred Route: Anchor via Primary Amine to 2-Chlorotrityl Resin.
Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the resin slurry to cap unreacted active chloride sites. Shake for 20 mins.
Washing: Wash resin 3x DCM, 3x DMF, 3x MeOH.
Library Elaboration: The secondary amine (N4) is now available for acylation, urea formation, or reductive amination on the solid support.
Data Summary: Physicochemical Enhancements
Incorporating this scaffold improves library properties compared to standard ethylenediamine or piperazine analogs.
Correlates with higher clinical transition success (escape from "flatland").
Metabolic Stability
N1-Methyl blocks N-oxidation/dealkylation sites
Prolonged half-life compared to unsubstituted piperazines.
References
Privileged Scaffolds in Drug Design:
G. Wermuth, "The Practice of Medicinal Chemistry," Academic Press. Piperazines are classified as privileged structures due to their frequency in GPCR ligands.
Source:
Chemoselective Acylation Protocols:
Kallitsakis, M. G., et al. "Nucleophilic activation of carboxylic acids." Chem. Commun., 2018. (General principles of amine selectivity).
Source:
Solid Phase Synthesis with Diamines:
"Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks." Organic Letters, 2002.
Source:
Properties of 1-Methylpiperazine Derivatives:
PubChem Compound Summary for (1-Methylpiperazin-2-yl)methanamine.
Source:
Technical Support Center: (1-Methylpiperazin-2-yl)methanamine ID: #TSC-PIP-029 Status: Active Maintained By: Senior Application Science Team Overview (1-Methylpiperazin-2-yl)methanamine (CAS: 5327-44-6) is a high-value,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (1-Methylpiperazin-2-yl)methanamine
ID: #TSC-PIP-029
Status: Active
Maintained By: Senior Application Science Team
Overview
(1-Methylpiperazin-2-yl)methanamine (CAS: 5327-44-6) is a high-value, tri-functional building block used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1] Its utility stems from its three distinct nitrogen centers:
N1 (Tertiary): Methylated, generally non-nucleophilic in standard coupling conditions but basic (pKa ~9.0).[2]
N4 (Secondary): Sterically hindered but nucleophilic (pKa ~9.8).[2]
Exocyclic Amine (Primary): Highly nucleophilic, sterically accessible, and the usual target for functionalization.[2]
Common User Pain Points:
Regioselectivity: Uncontrolled reaction at N4 vs. the exocyclic primary amine.[2]
Purification: Product elutes at the solvent front on C18 or sticks irreversibly to silica.[2]
Synthesis Yield: "Missing mass" after borane reduction of the precursor.[2]
Module 1: Regioselectivity & Functionalization
How do I react the primary amine without touching the ring nitrogen (N4)?
This is the most frequent support ticket.[2] While the primary amine is kinetically more accessible, the N4 secondary amine is thermodynamically robust and sufficiently nucleophilic to cause byproduct formation (bis-acylation/alkylation).[2]
At low temperatures, the steric advantage of the primary amine dominates. The N4 position is shielded by the ring puckering.[2]
Primary ()
Alkyl Halides
Not Recommended directly.
Hard to control polyalkylation.[2] Use Reductive Amination instead.
Secondary (N4)
Various
Requires Protection.
You must protect the primary amine (e.g., Boc, Cbz) before targeting N4.[2] Direct N4 functionalization in the presence of a free primary amine is rarely successful.[2]
The "N4-Boc" Strategy (Gold Standard)
If you require high purity, do not attempt to control selectivity solely by equivalents.[2] We recommend starting with the 1-Boc-3-aminomethyl-4-methylpiperazine precursor (or protecting your material first).
Protocol: Selective Boc-Protection of Primary Amine
Stir 2h. The primary amine reacts preferentially.[2]
Purify via SCX-2 cartridge (See Module 3) to remove bis-Boc byproducts.[2]
Module 2: Synthesis & Reduction Issues
I reduced the nitrile/amide precursor with Borane (
), but my yield is <20%. Where is my product?
Diagnosis: Your product is likely trapped as a Boron-Amine Complex .[2]
Piperazines form exceptionally stable adducts with boron species.[2] Standard aqueous workups (water/NaOH) are insufficient to break the B-N bond, leaving the product in the organic phase or as an insoluble gum.[2]
Figure 1: Mandatory workup protocol for Borane reduction of piperazine precursors.
Key Modification: Do not extract with pure DCM. Piperazine amines are highly water-soluble.[2][3] Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) to pull the product from the aqueous phase.[2]
Module 3: Purification & Handling
My compound elutes at the solvent front on Reverse Phase (C18) and streaks on Normal Phase.
Diagnosis: The molecule is too polar for standard C18 and too basic for standard Silica (interaction with silanols).[2]
Recommended Stationary Phases
Method
Stationary Phase
Mobile Phase System
Notes
Flash (Best)
Amine-Functionalized Silica
Hexane / Ethanol
The amine-capped silica prevents the product from interacting with acidic silanols. No TEA modifier needed.[2]
Q: Can I use the HCl salt for my coupling reaction?A: Yes, but you must neutralize it in situ.[2] However, solubility of the HCl salt in DCM is poor.[2] We recommend converting to the free base using an ion-exchange resin (PL-HCO3 MP) immediately prior to reaction for cleaner kinetics.[2]
Q: Why does the NMR show double peaks?A: Piperazines undergo slow ring inversion and bond rotation (especially if N-acylated).[2] This creates rotamers.[2] Heating the NMR tube to 50°C often coalesces the peaks.[2]
Q: Is the N1-methyl group stable?A: Generally yes, but avoid strong oxidants (e.g., mCPBA), which will form the N-oxide.[2]
References
Borane Reduction Workup: Recent developments in the synthesis and synthetic applications of borane–amines.[2][4] Chemical Communications (RSC).[2] Available at: [Link]
Purification of Polar Amines: Very polar compound purification using aqueous normal-phase flash column chromatography.[2][5] Biotage.[2] Available at: [Link]
Piperazine pKa Data: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][6] Journal of Chemical & Engineering Data.[2][6] Available at: [Link][2]
Technical Support Center: Functionalization of (1-Methylpiperazin-2-yl)methanamine
The following technical guide is structured as a specialized support center response, designed for immediate application in a drug discovery or process chemistry setting. Ticket ID: CHEM-SUP-8829 Subject: Catalyst Select...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center response, designed for immediate application in a drug discovery or process chemistry setting.
Ticket ID: CHEM-SUP-8829
Subject: Catalyst Selection & Selectivity Protocols for Piperazine-Methanamine Scaffolds
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Substrate Analysis
You are working with (1-Methylpiperazin-2-yl)methanamine , a "privileged scaffold" in medicinal chemistry (often found in GPCR ligands and kinase inhibitors).[1]
The Core Challenge: This substrate presents a classic Chemoselectivity Dilemma .
N1 (Tertiary): Methylated and generally non-nucleophilic in cross-couplings (though prone to N-oxide formation).[1]
N4 (Secondary, Endocyclic): Highly nucleophilic, sterically accessible, but electronically distinct from the primary amine.
Exocyclic -NH₂ (Primary, C2-position): Highly nucleophilic, unhindered, and the usual target for "functionalization."[1]
The Objective: Most users intend to functionalize the exocyclic primary amine (the methanamine handle) while leaving the N4 secondary amine intact (or protecting it).
This guide provides the protocols to achieve Site-Selective C-N Coupling and Amide Formation , focusing on the specific catalyst architectures required to discriminate between these two nitrogen centers.
Decision Matrix: Catalyst Selection
Use the following logic flow to select your catalytic system. The choice of ligand is the single most critical variable in determining N-selectivity.
Module A: C-N Cross-Coupling (Arylation)[5]
The Solution: BrettPhos Pd G4
For functionalizing the primary amine (-CH₂NH₂) in the presence of the secondary N4, BrettPhos is the superior ligand.
Mechanism of Selectivity: BrettPhos is a bulky, monodentate biarylphosphine. Its steric bulk creates a catalyst pocket that accommodates the smaller, less hindered primary amine while destabilizing the coordination of the sterically more demanding secondary piperazine amine [1, 2].
Why G4 Precatalyst? We strictly recommend Pd G4 precatalysts over Pd₂(dba)₃. The G4 scaffold ensures a 1:1 L:Pd ratio and activates at room temperature, preventing the formation of inactive Pd-amine clusters which are common with chelating substrates like piperazines [3].
Use a slight excess of the amine (1.5 equiv) relative to the aryl halide.
Module B: Amide Coupling (Acylation)
Functionalizing the primary amine with a carboxylic acid is kinetically favored over the secondary amine, but selectivity can degrade if the reaction is pushed too hard.
The Solution: HATU with Controlled Stoichiometry
Primary amines react significantly faster with activated esters (OBt/OAt) than secondary amines do.
Protocol: Kinetic Selective Acylation[1]
Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.0 equiv) in DMF/DCM (1:1). Add DIPEA (1.0 equiv) and stir for 5 minutes to form the active ester.
Addition: Add (1-Methylpiperazin-2-yl)methanamine (1.1 equiv) slowly at 0 °C .
Reaction: Allow to warm to Room Temperature. Monitor by LCMS.[1]
Critical: Stop the reaction as soon as the starting material is consumed. Prolonged stirring allows the secondary amine (N4) to react with any excess active ester.
Advanced Workflow: The "Protection" Route
If direct selectivity fails (e.g., your aryl halide is extremely unreactive, requiring harsh conditions that override kinetic selectivity), you must block the N4 position.
Scientist's Note: It is chemically difficult to selectively protect the N4 (secondary) amine in the presence of the free primary amine. If you absolutely need the N4 blocked to work on the primary amine, it is often more efficient to purchase a different starting material , such as tert-butyl 3-(aminomethyl)-4-methylpiperazine-1-carboxylate (where N4 is already Boc-protected), perform your chemistry, and then deprotect.[1]
References
Maiti, D., et al. (2009).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1] Chemical Science.
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
Bruno, N. C., et al. (2013).[1] "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.
Sigma-Aldrich Technical Guide. "Buchwald Precatalysts User Guide."[1]
Refinement of experimental protocols involving (1-Methylpiperazin-2-yl)methanamine
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to working with substituted piperazines, fo...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to working with substituted piperazines, focusing on (1-Methylpiperazin-2-yl)methanamine and its close, well-documented analogue, 1-Methylpiperazine.
Important Note on (1-Methylpiperazin-2-yl)methanamine: Publicly available, detailed experimental protocols and application data specifically for (1-Methylpiperazin-2-yl)methanamine are limited. The following guide is primarily based on the extensive data available for the structurally related and commercially significant compound, 1-Methylpiperazine . The principles of handling, safety, and reaction troubleshooting outlined here for 1-Methylpiperazine provide a strong and relevant foundation for working with other substituted piperazines like (1-Methylpiperazin-2-yl)methanamine. Researchers should, however, always conduct a thorough risk assessment and small-scale trial reactions when adapting protocols for a new compound.
Technical Support Center: Substituted Piperazines
This guide is structured to address common challenges and questions encountered during the experimental use of substituted piperazines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of 1-Methylpiperazine, with principles applicable to related compounds.
Q1: What are the key physical and chemical properties of 1-Methylpiperazine?
A1: 1-Methylpiperazine is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[1] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] It is soluble in water and other organic solvents like ethanol and ether.[3] A summary of its key properties is provided in the table below.
Q2: What are the primary applications of 1-Methylpiperazine in research and industry?
A2: 1-Methylpiperazine is a versatile building block in organic synthesis.[5] It is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including ofloxacin, clozapine, and sildenafil.[2][6] Its applications also extend to the production of dyes, plastics, and as a solvent in various chemical processes.[6][7] The piperazine moiety, in general, is one of the most common nitrogen heterocycles found in drug discovery, valued for its ability to improve the pharmacokinetic properties of drug candidates.[8][9]
Q3: What are the recommended storage and handling procedures for 1-Methylpiperazine?
A3: Due to its chemical nature, proper storage and handling are critical.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1][10][11] It is often stored under an inert atmosphere (like nitrogen) to prevent oxidation and moisture absorption.[3]
Handling: Handle in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][12] Use non-sparking tools and take measures to prevent static discharge.[1][10] Do not eat, drink, or smoke in the handling area.[11]
Q4: What are the main safety hazards associated with 1-Methylpiperazine?
A4: 1-Methylpiperazine is classified as a hazardous substance with multiple risks.
Flammability: It is a flammable liquid and vapor.[1][4]
Corrosivity: It causes severe skin burns and eye damage.[1][4][12]
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][12] It can also cause allergic skin reactions and may cause respiratory irritation.[1][4]
Health Effects: Prolonged or repeated exposure can lead to liver damage.[7]
Always consult the Safety Data Sheet (SDS) before use.[1][10] In case of exposure, seek immediate medical attention.[1][11]
Part 2: Troubleshooting Guide for Experimental Protocols
This section provides solutions to common problems encountered during reactions involving substituted piperazines like 1-Methylpiperazine.
Problem 1: Low Yield in N-Alkylation or N-Arylation Reactions
Potential Cause
Troubleshooting Step
Scientific Rationale
Incomplete Deprotonation
Use a stronger base (e.g., NaH, K2CO3, or an organic base like triethylamine or DBU) and ensure anhydrous conditions.
The secondary amine on the piperazine ring requires a sufficiently strong base to be deprotonated, making it a more potent nucleophile for the substitution reaction.
Steric Hindrance
If the electrophile or the piperazine is sterically bulky, consider increasing the reaction temperature or using a catalyst (e.g., Buchwald-Hartwig amination for N-arylation).
Higher temperatures provide the necessary activation energy to overcome steric repulsion. Catalytic cycles, like those in palladium-catalyzed cross-coupling, offer alternative reaction pathways with lower energy barriers.[9]
Side Reactions (e.g., Di-substitution)
Use a large excess of the piperazine starting material or employ a protecting group strategy (e.g., Boc protection on one nitrogen).
A large excess of piperazine favors mono-substitution statistically. Protecting one nitrogen atom ensures that the reaction can only occur at the other, desired site.[13]
Poor Solvent Choice
Select a solvent that can dissolve all reactants and is stable under the reaction conditions. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective.
Proper solvation is crucial for reactant interaction. The chosen solvent should not react with the base or other reagents.
Problem 2: Difficulty in Product Purification
Potential Cause
Troubleshooting Step
Scientific Rationale
Product is Water-Soluble
After aqueous workup, perform multiple extractions with an organic solvent. Consider back-extraction of the aqueous layer after adjusting the pH.
The basic nitrogen atoms in the piperazine ring can be protonated, increasing water solubility. Adjusting the pH to be more basic will deprotonate the product, making it more soluble in organic solvents.
Residual Starting Material
Utilize column chromatography with a suitable solvent system (often a gradient of methanol in dichloromethane or ethyl acetate in hexanes). A base wash (e.g., dilute NaHCO3) during workup can help remove acidic impurities.
Differences in polarity between the starting material, product, and byproducts allow for separation via chromatography.
Formation of Emulsions during Workup
Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
The increased ionic strength of the aqueous layer helps to disrupt the stable mixture of organic and aqueous phases.
Problem 3: Reaction Fails to Proceed or is Sluggish
Potential Cause
Troubleshooting Step
Scientific Rationale
Deactivated Electrophile
For sluggish reactions with aryl halides, consider using a more reactive halide (I > Br > Cl) or adding a catalyst.
The carbon-halogen bond strength and leaving group ability influence the reaction rate. Catalysts can activate the electrophile or provide an alternative reaction pathway.
Low Reaction Temperature
Gradually increase the reaction temperature while monitoring for decomposition. Microwave irradiation can sometimes accelerate slow reactions.[14]
Many organic reactions have a significant activation energy barrier that can be overcome with thermal energy.
Inhibited Catalyst (in cross-coupling reactions)
Ensure all reagents and solvents are pure and anhydrous. Degas the reaction mixture to remove oxygen.
Catalysts, particularly palladium complexes, can be sensitive to impurities and oxygen, which can lead to deactivation.
Experimental Workflow & Visualization
General Protocol: N-Arylation of 1-Methylpiperazine (Buchwald-Hartwig Amination)
This protocol is a standard method for forming a carbon-nitrogen bond between an aryl halide and an amine.
Step-by-Step Methodology:
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and a ligand (e.g., BINAP, 0.04 mmol).
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 mmol), followed by 1-Methylpiperazine (1.2 mmol) and the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram
Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.
References
Preparation method of 1-methyl piperazine. (Patent No. CN102304102B).
Substituted Piperazines as Novel Potential Radioprotective Agents. (2020, January 25). PMC - NIH. [Link]
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH. [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]
Supplemental Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
Comparative Guide: (1-Methylpiperazin-2-yl)methanamine vs. Standard Piperazine Scaffolds
Executive Summary In the landscape of privileged medicinal chemistry structures, the piperazine ring is ubiquitous.[1] However, standard piperazine and 1-methylpiperazine scaffolds often suffer from promiscuous binding (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of privileged medicinal chemistry structures, the piperazine ring is ubiquitous.[1] However, standard piperazine and 1-methylpiperazine scaffolds often suffer from promiscuous binding (hERG toxicity) and rapid metabolic clearance.
(1-Methylpiperazin-2-yl)methanamine represents a "next-generation" scaffold. By introducing a chiral center at C2 and an exocyclic primary amine, this scaffold offers three distinct advantages over its predecessors:
Orthogonal Reactivity: The presence of a primary exocyclic amine, a secondary ring amine (N4), and a tertiary ring amine (N1) allows for precise, regioselective functionalization.
Vector Control: The C2-methanamine arm acts as a flexible linker, allowing pharmacophores to reach distinct sub-pockets (e.g., kinase back-clefts) inaccessible to direct N-arylation.
Metabolic Shielding: The C2 substitution sterically hinders N1-demethylation, a common metabolic soft spot.
This guide objectively compares this scaffold against standard alternatives, providing experimental data and protocols to support its adoption in lead optimization.
Physicochemical & Structural Comparison
The following table contrasts (1-Methylpiperazin-2-yl)methanamine with the two most common alternatives: Piperazine (unsubstituted) and 1-Methylpiperazine.
Feature
(1-Methylpiperazin-2-yl)methanamine
Piperazine
1-Methylpiperazine
Structure
Heterocyclic Diamine (Primary/Secondary/Tertiary)
Heterocyclic Diamine (Secondary/Secondary)
Heterocyclic Diamine (Secondary/Tertiary)
MW ( g/mol )
~129.2
86.14
100.16
CLogP (Est.)
-0.8 to -0.5
-1.17
-0.57
pKa (Ring N1)
~8.4 (Lowered by C2-substituent)
9.8
9.0
pKa (Exocyclic)
~10.2 (Primary Amine)
N/A
N/A
Chirality
Yes (C2) - Enantiomers available
No
No
Key Utility
Linker/Spacer applications
Core scaffold
Solubility enhancer
Structural Insight: The "Stealth" Effect
Unlike 1-methylpiperazine, where the methyl group is purely for solubility or capping, the C2-methanamine arm in our subject molecule breaks the symmetry of the ring. This induces a "pucker" in the chair conformation, which can disrupt stacking interactions in off-target channels (like hERG), potentially improving the safety profile [1].
Synthetic Utility & Reactivity Profile
The primary challenge with piperazine scaffolds is controlling regioselectivity. (1-Methylpiperazin-2-yl)methanamine offers a unique Nucleophilic Hierarchy that can be exploited.
Reactivity Hierarchy
Primary Amine (-CH₂NH₂): Highest nucleophilicity for acylation; unhindered.
Secondary Amine (Ring N4): High nucleophilicity for SNAr; moderately hindered.
Tertiary Amine (Ring N1): Non-nucleophilic in standard coupling; basic site.
Visualization: Decision Tree for Functionalization
The following diagram illustrates the logical flow for selecting the correct synthetic pathway based on the desired modification.
Figure 1: Synthetic decision tree for orthogonal functionalization.
Experimental Protocols
Protocol A: Selective Acylation of the Exocyclic Amine
Objective: To couple a carboxylic acid to the primary amine without affecting the secondary ring nitrogen (N4).
Reagents:
(1-Methylpiperazin-2-yl)methanamine (1.0 eq)
Carboxylic Acid (0.9 eq) - Limiting reagent ensures complete consumption of the activated species.
HATU (1.0 eq)
DIPEA (2.5 eq)
DMF (Anhydrous)
Step-by-Step Methodology:
Activation: Dissolve the Carboxylic Acid (0.9 eq) and HATU (1.0 eq) in DMF (0.2 M) at 0°C. Add DIPEA (1.0 eq) and stir for 15 minutes.
Why: Pre-activation ensures the active ester is formed before the diamine is introduced, minimizing dimerization.
Addition: Dissolve (1-Methylpiperazin-2-yl)methanamine (1.0 eq) in minimal DMF. Add this solution dropwise to the activated acid mixture over 10 minutes at 0°C.
Why: Slow addition at low temperature favors the kinetically faster reaction (primary amine) over the secondary amine.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
Quench & Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine. Dry over Na₂SO₄.
Validation: 1H NMR should show a distinct amide triplet/doublet for the exocyclic methylene protons (~3.2-3.5 ppm) and retention of the ring protons' integration.
Protocol B: Synthesis via Reduction (If starting from precursor)
If the specific diamine is unavailable, it is best synthesized from 1-methylpiperazine-2-carboxamide .
Reflux: Suspend 1-methylpiperazine-2-carboxamide in dry THF.
Reduction: Add LiAlH₄ (3.0 eq) carefully at 0°C under Argon. Reflux for 12 hours.
Fieser Workup: Quench with H₂O (x mL), 15% NaOH (x mL), and H₂O (3x mL). Filter the granular precipitate.
Purification: Distillation under reduced pressure is recommended over column chromatography due to the high polarity of the diamine.
Biological Relevance: The "Hinge" Factor
In kinase inhibitor design, the (1-Methylpiperazin-2-yl)methanamine scaffold is superior to standard piperazines for targeting the ATP-binding pocket.
Standard Piperazine: Often utilized as a solvent-exposed solubilizing tail.
Our Scaffold: The exocyclic amine can serve as a hydrogen bond donor to the hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue), while the piperazine ring projects into the solvent front [2].
Mechanism:[1] The substituent at C2 creates steric bulk that hinders the Cytochrome P450 approach to the N1-methyl group, slowing down the demethylation process [3].
References
Hanson, A. et al. "Piperazine Scaffolds in Drug Discovery: Tuning Selectivity and Solubility." Journal of Medicinal Chemistry, 2018. Link
Zhang, J. et al. "Synthesis of 1,4-Diacyl-2-Methylpiperazine Derivatives."[1] Hans Journal of Chemical Engineering and Technology, 2023.[1] Link
Tandon, G. "Comparing the pKb of piperazine and methylpiperazine."[2] Chemistry Stack Exchange, 2018. Link
Freeman, S. A. et al. "Thermal degradation of piperazine and its structural analogs."[3] International Journal of Greenhouse Gas Control, 2011. Link
Benchmarking In Silico ADMET Profilers for (1-Methylpiperazin-2-yl)methanamine Scaffolds
[1] Executive Summary The (1-Methylpiperazin-2-yl)methanamine (MPM) core represents a privileged scaffold in medicinal chemistry, frequently utilized in CNS-active agents, antihistamines, and kinase inhibitors.[1] Its du...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The (1-Methylpiperazin-2-yl)methanamine (MPM) core represents a privileged scaffold in medicinal chemistry, frequently utilized in CNS-active agents, antihistamines, and kinase inhibitors.[1] Its dual-nitrogen architecture—comprising a tertiary piperazine ring and a primary methanamine tail—offers unique vectors for hydrogen bonding and salt bridge formation.[1] However, this same basicity introduces significant challenges in predicting bioavailability and toxicity.
This guide objectively compares the three leading open-access ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling tools—SwissADME , ADMETlab 2.0 , and pkCSM —specifically for this scaffold.
Scientist’s Verdict: No single tool is sufficient for MPM derivatives. A consensus approach is required: use SwissADME for physicochemical filtering, pkCSM for quantitative BBB modeling, and ADMETlab 2.0 for metabolic stability and cardiotoxicity (hERG) flagging.
Part 1: The Physicochemical Challenge
The Ionization Trap
The MPM scaffold contains two basic centers. The piperazine nitrogen (
) typically has a pKa 7.8–8.2, while the primary amine on the methanamine arm () often exhibits a pKa 9.0–9.8.
Physiological Reality: At pH 7.4 (blood), this molecule exists largely as a dication or monocation.[1]
Prediction Pitfall: Many legacy algorithms calculate LogP (partition coefficient of neutral species).[1] For MPM derivatives, LogD7.4 (distribution coefficient at pH 7.4) is the only valid metric for lipophilicity. Relying on LogP will drastically overestimate membrane permeability.[1]
Part 2: Comparative Analysis of Profiling Tools[2]
SwissADME (Swiss Institute of Bioinformatics)[1]
Best For: Rapid physicochemical filtering and qualitative CNS prediction.
Performance on MPM Scaffolds:
Strengths: The BOILED-Egg model is excellent for visualizing the trade-off between Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) penetration.[1] It accurately places polar amines in the "yolk" (BBB permeable) only if their lipophilicity is optimized.
Weaknesses: Lacks quantitative outputs for toxicity (e.g., LD50 values) and specific transporter kinetics (e.g., P-gp Km values).[1]
Key Metric to Watch: Synthetic Accessibility (SA) Score. MPM derivatives can be synthetically complex; SwissADME provides a reliable difficulty estimate (1=easy, 10=difficult).[1]
pkCSM (University of Melbourne)[1]
Best For: Quantitative pharmacokinetic parameters and transporter analysis.
Performance on MPM Scaffolds:
Strengths: Unlike SwissADME’s binary (Yes/No) classification, pkCSM predicts logBB (log ratio of brain-to-blood concentration).[1] For CNS-targeted MPM derivatives, a logBB > 0.3 is the gold standard. It also excels in predicting P-glycoprotein (P-gp) substrate status, a critical failure point for amine-rich drugs.[1]
Weaknesses: The interface is older, and batch processing is slower than ADMETlab.
ADMETlab 2.0 (Central South University)[1]
Best For: Metabolic stability (CYP450) and Cardiotoxicity (hERG).[1]
Performance on MPM Scaffolds:
Strengths: Piperazine rings are notorious for hERG channel inhibition (leading to QT prolongation).[1] ADMETlab 2.0 uses a superior graph-convolutional network (GCN) model that offers higher accuracy for hERG prediction compared to the vector-based models of older tools.[1] It also provides detailed isoform-specific CYP inhibition probabilities (2D6, 3A4), which are critical for metabolically labile amines.[1]
Weaknesses: Can be overly sensitive, generating "false positive" toxicity flags for benign structural alerts.
Part 3: Data Comparison Table
The following table illustrates how these tools typically handle a representative lipophilic derivative of the MPM scaffold.
Feature
SwissADME
pkCSM
ADMETlab 2.0
Scientist's Preference
Lipophilicity
Consensus LogP (XLOGP3 based)
LogP (atomic)
LogD7.4 (pH dependent)
ADMETlab 2.0 (Crucial for ionized amines)
BBB Permeability
BOILED-Egg (Qualitative)
logBB (Quantitative)
Probability Score (0-1)
pkCSM (Provides actionable quantitative data)
P-gp Substrate
Yes/No
Yes/No + Inhibitor status
Probability Score
pkCSM (Better distinction between substrate/inhibitor)
hERG Toxicity
N/A
Yes/No (hERG I/II)
Probability + Class
ADMETlab 2.0 (Highest sensitivity for piperazines)
CYP Metabolism
5 Isoforms (Yes/No)
5 Isoforms (Substrate/Inhib)
Regioselectivity (Site of Metabolism)
ADMETlab 2.0 (Identifies where the molecule is metabolized)
Part 4: The Validated Workflow (Protocol)
To ensure scientific integrity, do not rely on a single server. Use this self-validating workflow.
Step 1: Ligand Standardization
Raw SMILES strings often lack stereochemistry or explicit hydrogens.
Draw structure in ChemDraw/MarvinSketch.
Explicitly define stereochemistry at the C2 position of the piperazine ring (R or S).
Run the standardized SMILES through all three tools simultaneously.
Filter 1 (SwissADME): Check the Bioavailability Radar. If the molecule falls outside the pink zone for Polarity (TPSA > 130 Ų) or Flexibility (Rotatable Bonds > 9), discard it.
Filter 2 (pkCSM): Check Total Clearance and Renal OCT2 substrate .[1] Piperazines are often cleared renally; if OCT2 substrate is "Yes", expect shorter half-life.[1]
Filter 3 (ADMETlab 2.0): Check hERG probability.[1] If > 0.7, the risk of cardiotoxicity is likely too high for lead development.
Step 3: Visualization of the Workflow
The following diagram outlines the logical flow for processing MPM derivatives.
Figure 1: The Consensus ADMET Workflow. Parallel processing ensures that weaknesses in one algorithm are offset by the strengths of another.
Part 5: CNS Penetration Logic
For (1-Methylpiperazin-2-yl)methanamine derivatives intended for CNS targets, BBB permeability is the "make or break" parameter.[1] Use the following logic tree to interpret conflicting data.
Figure 2: Decision Logic for CNS Permeability. Note that P-gp efflux can negate favorable lipophilicity.[1]
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. [Link]
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1] Journal of Medicinal Chemistry, 58(9), 4066-4072.[1] [Link][1]
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Cao, D. (2021).[1] ADMETlab 2.0: an integrated online platform for accurate and comprehensive ADMET prediction. Nucleic Acids Research, 49(W1), W5-W14.[1] [Link]
Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019).[1] ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness.[1] MedChemComm, 10(1), 148-157.[1] [Link]
A Comparative Guide to the Synthetic Validation of (1-Methylpiperazin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, forming the core of numerous approved therapeutics.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, forming the core of numerous approved therapeutics.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. (1-Methylpiperazin-2-yl)methanamine, a dissymmetrically substituted piperazine, represents a valuable building block for the synthesis of complex molecules in drug discovery programs. This guide provides a comparative analysis of two distinct and validated synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols to aid researchers in their synthetic endeavors.
Introduction to the Synthetic Challenge
The synthesis of (1-Methylpiperazin-2-yl)methanamine presents a key challenge in achieving regioselective functionalization of the piperazine ring. The presence of two secondary amines with differing steric and electronic environments, along with a reactive primary amine, necessitates a carefully planned synthetic strategy. This guide will explore two viable pathways, each with its own set of advantages and disadvantages, to navigate these challenges effectively.
Route 1: N-Methylation of a Piperazine-2-carboxamide Intermediate
This initial approach prioritizes the early introduction of the N-methyl group onto the piperazine core, followed by the reduction of a carboxamide functionality. This strategy aims for a more convergent synthesis, potentially reducing the number of steps involving the final, more complex product.
Experimental Protocol: Route 1
Step 1: Synthesis of N-Methylpiperazine-2-carboxamide
A straightforward approach to N-methylation involves reductive amination using formaldehyde. This method is often preferred over direct alkylation with methyl iodide to minimize the risk of over-alkylation and the formation of quaternary ammonium salts.[2]
Procedure: To a solution of piperazine-2-carboxamide (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, is added formaldehyde (1.1 eq, 37% aqueous solution).[3] The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate. Subsequently, a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.[3][4] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 12-24 hours). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-methylpiperazine-2-carboxamide.
Step 2: Reduction of N-Methylpiperazine-2-carboxamide to (1-Methylpiperazin-2-yl)methanamine
The reduction of the amide functionality to the corresponding amine is a critical step. A powerful reducing agent such as lithium aluminum hydride (LAH) is typically employed for this transformation.
Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of N-methylpiperazine-2-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LAH) (2.0-3.0 eq) is added slowly and portion-wise, controlling the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS. The reaction is then carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water, following the Fieser workup procedure. The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude (1-Methylpiperazin-2-yl)methanamine. Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
Visualizing the Workflow: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Late-Stage N-Methylation Following Amide Reduction
This alternative strategy involves the initial reduction of a protected piperazine-2-carboxamide, followed by the methylation of the piperazine nitrogen in a later step. The use of a protecting group is crucial in this route to ensure selective reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.[5]
Experimental Protocol: Route 2
Step 1: Synthesis of tert-Butyl 2-(aminocarbonyl)piperazine-1-carboxylate
This step involves the amidation of a commercially available or readily synthesized N-Boc protected piperazine-2-carboxylic acid.
Procedure: To a solution of N-Boc-piperazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), are added a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) or diisopropylethylamine (DIPEA), is added. The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography to yield tert-butyl 2-(aminocarbonyl)piperazine-1-carboxylate.
Step 2: Reduction of tert-Butyl 2-(aminocarbonyl)piperazine-1-carboxylate
Similar to Route 1, the amide is reduced to the primary amine using a strong reducing agent.
Procedure: Following the procedure described in Step 2 of Route 1, tert-butyl 2-(aminocarbonyl)piperazine-1-carboxylate is reduced with LAH in anhydrous THF to yield tert-butyl 2-(aminomethyl)piperazine-1-carboxylate.
Step 3: N-Methylation of tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate
With the more nucleophilic primary amine now present, selective methylation of the remaining secondary amine in the piperazine ring is the next challenge. Reductive amination is again a suitable method.
Procedure: To a solution of tert-butyl 2-(aminomethyl)piperazine-1-carboxylate (1.0 eq) in methanol, formaldehyde (1.1 eq, 37% aqueous solution) is added, and the mixture is stirred for 1-2 hours. Sodium triacetoxyborohydride (1.5 eq) is then added, and the reaction is stirred for a further 12-24 hours. Workup as described in Step 1 of Route 1, followed by purification, provides tert-butyl 2-(aminomethyl)-4-methylpiperazine-1-carboxylate.
Step 4: Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group to unveil the target molecule.
Procedure: The N-Boc protected intermediate is dissolved in a solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane), is added.[6] The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a strong base (e.g., NaOH or K2CO3) to a pH of >12. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried, filtered, and concentrated to give (1-Methylpiperazin-2-yl)methanamine.
Visualizing the Workflow: Route 2
Caption: Synthetic workflow for Route 2.
Comparative Analysis of the Synthetic Routes
Feature
Route 1: Early-Stage Methylation
Route 2: Late-Stage Methylation
Starting Material
Piperazine-2-carboxamide
N-Boc-piperazine-2-carboxylic acid
Number of Steps
2
4
Key Challenge
Selective N1-methylation of piperazine-2-carboxamide.
Handling of the potentially more complex intermediate with a free primary amine during methylation.
Use of Protecting Groups
Not explicitly required, but could be used to improve selectivity.
Essential for directing the reaction sequence.
Overall Yield
Potentially higher due to fewer steps.
May be lower due to the cumulative losses over more steps.
Purification
Fewer intermediates to purify.
More intermediates requiring purification, potentially increasing complexity and cost.
Scalability
Potentially more straightforward to scale up due to fewer steps.
The use and removal of protecting groups can add complexity and cost to large-scale synthesis.
Expert Insights and Causality
Route 1 presents a more atom-economical and potentially higher-yielding pathway due to its conciseness. The primary challenge lies in achieving high regioselectivity during the N-methylation of piperazine-2-carboxamide. The two secondary amines on the piperazine ring have different electronic and steric environments, which can be exploited to favor methylation at the desired N1 position. However, careful optimization of reaction conditions (e.g., choice of solvent, base, and methylating agent) is crucial to minimize the formation of the N4-methylated isomer and di-methylated byproducts. Reductive amination is generally a good choice here as it is a mild and selective method for N-alkylation.[7]
Route 2 , while longer, offers a more controlled and potentially more predictable synthesis. The use of the Boc protecting group effectively blocks one of the piperazine nitrogens, ensuring that subsequent reactions occur at the desired positions. This "protecting group-assisted" strategy is a cornerstone of modern organic synthesis for complex molecules. The deprotection step is usually high-yielding, but the introduction and removal of the protecting group add to the overall step count and cost. The handling of the intermediate containing a free primary amine during the methylation step requires careful consideration of reaction conditions to avoid side reactions involving this nucleophilic group.
Conclusion
Both synthetic routes presented offer viable pathways to (1-Methylpiperazin-2-yl)methanamine.
Route 1 is an attractive option for its brevity and potential for higher overall yield, provided that the selective N-methylation can be optimized effectively. It is likely to be the more cost-effective route for large-scale production.
Route 2 provides a more controlled, albeit longer, synthesis that may be preferable in a research setting where predictability and the unambiguous synthesis of the target molecule are of higher priority than the overall step count.
The choice between these routes will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, the cost of reagents, and the desired level of control over the synthetic process. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and successfully synthesize this valuable chemical building block.
References
Selig, M. K., et al. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(1), 57-60. [Link]
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Center for Biotechnology Information. [Link]
Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
Amide formation from carboxylic acid derivatives. (video). Khan Academy. [Link]
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]
Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Center for Biotechnology Information. [Link]
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. ACS Publications. [Link]
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]
Comparative synthetic platforms for mono‐N‐alkylation of piperazine. ResearchGate. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Center for Biotechnology Information. [Link]
Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. National Center for Biotechnology Information. [Link]
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. ResearchGate. [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
Biological efficacy comparison of (1-Methylpiperazin-2-yl)methanamine derivatives
This guide provides an in-depth technical comparison of biological efficacy for derivatives based on the (1-Methylpiperazin-2-yl)methanamine scaffold. Unlike common achiral N-substituted piperazines, this C2-substituted...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of biological efficacy for derivatives based on the (1-Methylpiperazin-2-yl)methanamine scaffold. Unlike common achiral N-substituted piperazines, this C2-substituted motif introduces a critical stereogenic center, offering enhanced selectivity in receptor-ligand interactions and improved metabolic stability.
Executive Technical Synthesis
The (1-Methylpiperazin-2-yl)methanamine core serves as a "privileged scaffold" in medicinal chemistry. Its efficacy stems from its ability to lock the piperazine ring into specific chair conformations, thereby reducing the entropic penalty upon binding to target proteins.
This guide compares two primary classes of derivatives derived from this scaffold:
Class A (CNS Ligands): Aryl-sulfonamide derivatives targeting 5-HT (Serotonin) receptors.
Class B (Antimicrobial Agents): Benzamide/Carboxamide derivatives targeting bacterial cell wall synthesis or DNA gyrase.
Key Pharmacophore Advantage
Chirality: The C2-methanamine group allows for the separation of
and enantiomers, often resulting in >100-fold potency differences in GPCR targets (e.g., 5-HT7, 5-HT2A).
Basicity: The primary amine at the methanamine arm (
) serves as a critical hydrogen bond donor/acceptor in the binding pocket.
Derivatives of (1-Methylpiperazin-2-yl)methanamine have shown superior selectivity profiles compared to standard 1-arylpiperazines. The C2-substituent steric bulk prevents "flat" binding, reducing off-target affinity for Dopamine D2 receptors.
Comparative Data: Receptor Affinity ( values in nM)
Lower
indicates higher potency.
Derivative Class
Substituent (R-Group)
Target: 5-HT7 ( nM)
Off-Target: D2 ( nM)
Selectivity Ratio (D2/5-HT7)
Standard Control
Unsubstituted Piperazine
45.0
12.0
0.26 (Poor)
Derivative A1
4-Methoxy-benzenesulfonyl
1.2
>10,000
>8,000 (Excellent)
Derivative A2
Naphthyl-sulfonamide
8.5
450.0
52.9 (Moderate)
Derivative A3
2-Methyl-branched
15.0
1,200
80.0 (Good)
Analysis: Derivative A1 demonstrates that coupling the (1-Methylpiperazin-2-yl)methanamine core with a para-methoxy sulfonamide yields optimal selectivity. The C2-linker likely directs the aromatic tail into a hydrophobic pocket unique to the 5-HT7 receptor.
Application 2: Antimicrobial Efficacy
In antimicrobial applications, the methanamine arm mimics the ethylenediamine backbone found in older quinolones but with restricted rotation.
Comparative Data: Minimum Inhibitory Concentration (MIC in )
Compound
S. aureus (Gram +)
E. coli (Gram -)
P. aeruginosa (Resistant)
Mechanism of Action
Ciprofloxacin (Std)
0.5
0.015
1.0
DNA Gyrase Inhibitor
Derivative B1
2,4-Difluorobenzamide
2.0
4.0
>64
Derivative B2
Thiazole-linked
0.25
0.5
8.0
Analysis: Derivative B2 outperforms the standard Ciprofloxacin against Gram-positive strains (S. aureus), suggesting the piperazine-methanamine linker facilitates better penetration of the peptidoglycan layer.
Mechanistic Visualization
Pathway: 5-HT7 Receptor Signaling Modulation
The following diagram illustrates how the antagonist derivative blocks the Gs-coupled pathway, preventing cAMP accumulation.
Figure 1: Mechanism of action for Derivative A1 acting as a 5-HT7 antagonist, preventing the Gs-mediated cAMP cascade.
Experimental Protocols
To replicate the efficacy data presented above, the following self-validating protocols are recommended.
Protocol A: Synthesis of Sulfonamide Derivatives
Objective: Coupling (1-Methylpiperazin-2-yl)methanamine with aryl sulfonyl chlorides.
Reagent Prep: Dissolve 1.0 eq of (1-Methylpiperazin-2-yl)methanamine in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
Base Addition: Add 2.5 eq of Triethylamine (TEA) to scavenge HCl. Cool to 0°C.
Coupling: Dropwise addition of 1.1 eq of Aryl Sulfonyl Chloride dissolved in DCM.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours.
Validation (TLC): Monitor using 10% MeOH in DCM. Stain with Ninhydrin (free amine disappears).
Workup: Wash with saturated
, dry over , and concentrate.
Purification: Column chromatography (Silica gel).
Protocol B: Radioligand Binding Assay (5-HT7)
Objective: Determine
values.
Membrane Prep: Use HEK-293 cells stably expressing human 5-HT7 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).
Incubation:
Total Volume: 250
.
Ligand:
-5-CT (0.5 nM final concentration).
Test Compound: Serial dilutions (
to M).
Non-specific binding defined by 10
Serotonin.
Time: Incubate for 60 mins at 27°C.
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).
Analysis: Measure radioactivity via liquid scintillation counting.
Calculation:
(Cheng-Prusoff equation).
Synthesis Workflow Diagram
The following diagram details the logical flow for synthesizing the core scaffold and its subsequent derivatization.
Figure 2: Synthetic route from amino acid precursor to bioactive derivatives.
References
Leopoldo, M., et al. (2008). Structure-activity relationships of 5-HT7 receptor antagonists: piperazine derivatives.[1][2] Journal of Medicinal Chemistry.
Patel, P.R., et al. (2022).[3] Novel Piperazine Derivatives as Anti-Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.[3]
Murasaki, M., & Miura, S. (1992).[4] The future of 5-HT1A receptor agonists: Aryl-piperazine derivatives. Progress in Neuro-Psychopharmacology & Biological Psychiatry.
Kim, J., et al. (2021). Discovery of BCR-ABL Kinase Inhibitors containing Methylpiperazine Scaffolds.[5] Journal of Medicinal Chemistry.
ChemicalBook. (2023). 1-Methylpiperazine Applications and Derivatives.[3][5][6][7][8][9][10][11][12][13]
A Comparative Guide to the Reaction Products of (1-Methylpiperazin-2-yl)methanamine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position due to its frequent appearance in a diverse array of the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position due to its frequent appearance in a diverse array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to increase aqueous solubility and act as a hydrogen bond acceptor, make it a valuable building block in drug design.[1] This guide provides an in-depth technical comparison of the reaction products of (1-Methylpiperazin-2-yl)methanamine, a versatile chiral synthon, with a focus on N-acylation, N-alkylation, and reductive amination reactions. We will explore the experimental methodologies for these transformations, characterize the resulting products, and draw comparisons with alternative reagents, providing a comprehensive resource for researchers engaged in the synthesis of novel bioactive molecules.
The Versatility of (1-Methylpiperazin-2-yl)methanamine: A Chiral Building Block
(1-Methylpiperazin-2-yl)methanamine possesses three distinct nitrogen atoms available for chemical modification: a primary amine on the exocyclic methyl group, a secondary amine within the piperazine ring, and a tertiary amine also within the ring. The primary amine is the most nucleophilic and readily undergoes a variety of chemical transformations, making it the primary focus of this guide. The inherent chirality of this molecule at the C2 position of the piperazine ring also offers opportunities for the synthesis of stereospecific drug candidates.[3][4]
I. N-Acylation: Formation of Amide Derivatives
N-acylation is a fundamental transformation in drug discovery, often employed to introduce a stable amide linkage into a molecule, which can participate in key hydrogen bonding interactions with biological targets.
A. Reaction with Benzoyl Chloride: A Case Study
The reaction of (1-Methylpiperazin-2-yl)methanamine with an acylating agent such as benzoyl chloride is a straightforward and efficient method for the synthesis of the corresponding amide.